molecular formula C6H11ClO3 B1585489 2-Chloro-2-ethoxyacetic acid ethyl ester CAS No. 34006-60-5

2-Chloro-2-ethoxyacetic acid ethyl ester

Cat. No. B1585489
CAS RN: 34006-60-5
M. Wt: 166.6 g/mol
InChI Key: WDCHMODANTVRTF-UHFFFAOYSA-N
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Description

“2-Chloro-2-ethoxyacetic acid ethyl ester” is a chemical compound with the molecular formula C6H11ClO3 and a molecular weight of 166.6 g/mol . It is also known by other names such as “ethyl 2-chloro-2-ethoxyacetate” and "ethyl chloroethoxyacetate" .


Molecular Structure Analysis

The molecular structure of “2-Chloro-2-ethoxyacetic acid ethyl ester” can be represented by the SMILES notation: CCOC(=O)COC(C)Cl . The InChI Key for this compound is WDCHMODANTVRTF-UHFFFAOYNA-N .


Physical And Chemical Properties Analysis

“2-Chloro-2-ethoxyacetic acid ethyl ester” is a liquid that appears clear and colorless to orange-brown . It has a density of 1.116 g/cm^3 . The compound is stable but incompatible with strong oxidizing agents .

Scientific Research Applications

Synthesis Intermediates

2-Chloro-2-ethoxyacetic acid ethyl ester plays a crucial role as an intermediate in various synthesis processes. For instance, it is involved in the synthesis of Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin (Chen Xin-zhi, 2006). This illustrates its significance in creating compounds with pharmaceutical applications.

Chemical Structure and Bonding Studies

The compound's unique structure allows for in-depth studies of chemical bonding and molecular interactions. Research on 5-Chloro-2-hydroxycarbonylmethoxy-1,3-xylyl-18-crown-5 and its ethyl ester variant has provided insights into intramolecular hydrogen bonding and macrocycle ring distortion, demonstrating the compound's role in advancing understanding of chemical structures (G. Ferguson et al., 1993).

Role in Producing Biologically Active Compounds

Agricultural Chemicals

The compound has applications in the field of agriculture as well. It's used in the synthesis of various agricultural chemicals, including pesticides and herbicides, showcasing its importance in the agricultural industry (Zhou Liang, 2006).

Safety And Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

ethyl 2-chloro-2-ethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-3-9-5(7)6(8)10-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAITLKAFIMPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2-ethoxyacetic acid ethyl ester

CAS RN

34006-60-5
Record name Acetic acid, 2-chloro-2-ethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34006-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl chloroethoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.064
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Bhurruth-Alcor, T Røst, MR Jorgensen… - Organic & …, 2011 - pubs.rsc.org
… In brief, triethylphosphite (1.46 mL, 8.49 mmol) was added to a colourless solution of 2-chloro-2-ethoxyacetic acid ethyl ester 17 (1.41 g, 8.49 mmol) in anhydrous DMF (10 mL) and the …
Number of citations: 19 pubs.rsc.org

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